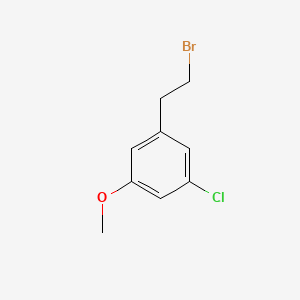![molecular formula C10H11NO4 B13497277 [3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactionsThe final step involves the deprotection of the Boc group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-amino-5-(carboxymethyl)phenyl]acetic acid: Similar structure but with a carboxymethyl group instead of a methoxycarbonyl group.
2-[3-amino-5-(hydroxymethyl)phenyl]acetic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and biological research .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-(3-amino-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4,11H2,1H3,(H,12,13) |
Clave InChI |
VCMLCJBEIAIILK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)
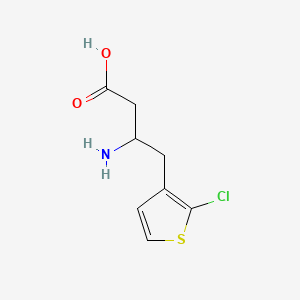

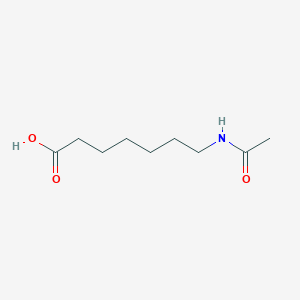
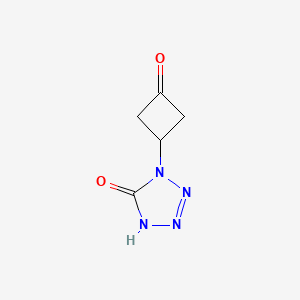



![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
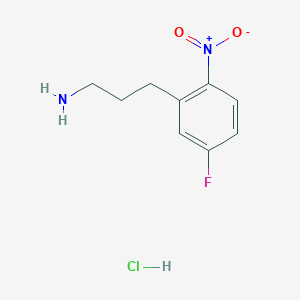
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)

amine hydrochloride](/img/structure/B13497289.png)
